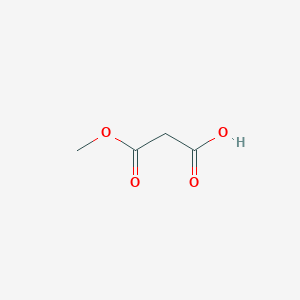![molecular formula C10H13N5S B097209 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine CAS No. 17050-87-2](/img/structure/B97209.png)
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is a chemical compound that has been extensively studied due to its potential applications in scientific research. The compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine involves the inhibition of the enzyme cGAS. This enzyme is responsible for detecting viral DNA in the cytoplasm of infected cells and initiating the innate immune response. By inhibiting cGAS, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine can prevent the immune response from being activated, which can be beneficial in certain disease states.
Efectos Bioquímicos Y Fisiológicos
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of interferon-beta, which is a cytokine that is involved in the immune response. Additionally, the compound has been found to inhibit the replication of viruses such as Zika virus and dengue virus. In cancer cells, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been found to inhibit cell proliferation and induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine in lab experiments is its potency as an inhibitor of cGAS. The compound has been shown to be highly effective at inhibiting the enzyme, making it a valuable tool for researchers studying the innate immune response. However, one of the limitations of using 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is its potential toxicity. The compound has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine. One area of research is the development of more potent and selective inhibitors of cGAS. Additionally, the compound's antiviral activity against a variety of viruses makes it a promising candidate for further study in the development of antiviral therapies. Finally, the compound's potential role in the treatment of cancer warrants further investigation, particularly in the development of combination therapies that target multiple pathways involved in cancer cell proliferation and survival.
Conclusion:
In conclusion, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine is a valuable tool for researchers studying the innate immune response, antiviral therapies, and cancer. Its potency as an inhibitor of cGAS and its ability to inhibit the replication of viruses make it a promising candidate for further study. However, its potential toxicity and limitations in certain experiments must be taken into consideration. Future research should focus on the development of more potent and selective inhibitors of cGAS, as well as the compound's potential role in the treatment of cancer.
Métodos De Síntesis
The synthesis of 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine involves the reaction of 2-amino-5-methylthiazole with cyclopentanone in the presence of ammonium acetate. The resulting product is then reacted with methyl iodide to form the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of the enzyme cGAS, which is involved in the innate immune response. The compound has also been found to have antiviral activity against a variety of viruses, including Zika virus and dengue virus. Additionally, 3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine has been used to study the role of cyclic GMP-AMP synthase (cGAS) in cancer cells.
Propiedades
Número CAS |
17050-87-2 |
|---|---|
Nombre del producto |
3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
Fórmula molecular |
C10H13N5S |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
3-cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H13N5S/c1-16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
Clave InChI |
TYWAXLMSNZEDKZ-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1N=NN2C3CCCC3 |
SMILES canónico |
CSC1=NC=NC2=C1N=NN2C3CCCC3 |
Otros números CAS |
17050-87-2 |
Sinónimos |
v-Triazolo[4,5-d]pyrimidine, (3H), 3-cyclopentyl-7-metylthio- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)

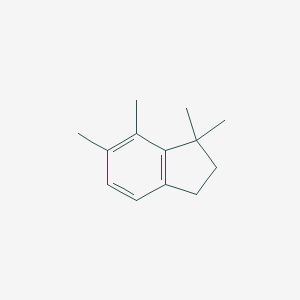
![tetrasodium 2-[4-[2-[4-[[2-methyl-4-(7-sulphonato-2H-naphtho[1,2-d]triazol-2-yl)phenyl]azo]-2-sulphonatophenyl]vinyl]-3-sulphonatophenyl]-2H-naphtho[1,2-d]triazole-5-sulphonate](/img/structure/B97137.png)
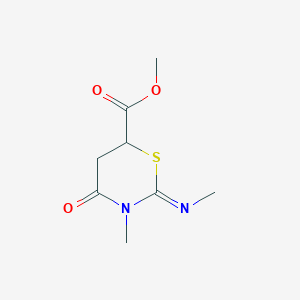
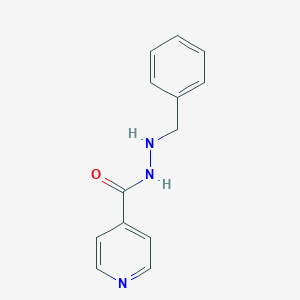
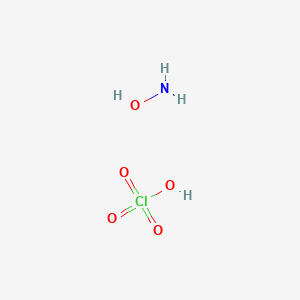
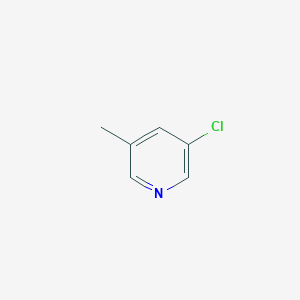
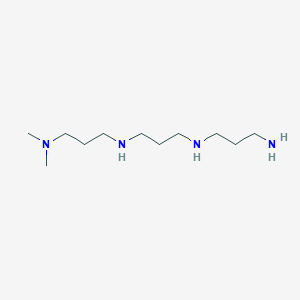
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
